molecular formula C26H14Cl2O6 B8136402 HKOCl-3

HKOCl-3

Cat. No. B8136402
M. Wt: 493.3 g/mol
InChI Key: OWWYBZBGVRLHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HKOCl-3 is a useful research compound. Its molecular formula is C26H14Cl2O6 and its molecular weight is 493.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality HKOCl-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HKOCl-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomedical Engineering, Biomaterials, and Molecular Neuroscience : HKOCl-3 shows potential in these fields, contributing to advancements in medical and biological research (Ju Mei et al., 2015).

  • Synthesis of Gold Nanowires : Utilized in the synthesis of gold nanowires from silicon nanowire templates, HKOCl-3 plays a significant role in nanotechnology (T. C. Wong et al., 2004).

  • Molecular Imaging : As a novel fluorescent probe, it aids in the selective detection and imaging of various reactive oxygen species and nitrogen species in cells, which is crucial for understanding cellular processes and diseases (N. Wong et al., 2016).

  • Detection of Peroxynitrite and Hypochlorous Acid : Its application as a highly sensitive probe in living cells supports studies in pathology (Dan Yang et al., 2010).

  • Soil Amelioration : HKOCl-3 has been effective in ameliorating secondary saline soil, improving crop growth in specific regions (Yang Yang et al., 2020).

  • Biological Function Elucidation in Cells : The HKOCl-2 series, closely related to HKOCl-3, serves as a tool for understanding the biological functions of HOCl in live cells (J. Hu et al., 2014).

  • Highly Sensitive Detection in Cells and Tissues : HKOCl-4, another variant, acts as a sensitive yellow probe for detecting hypochlorous acid in biological systems (X. Bai et al., 2020).

properties

IUPAC Name

3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWYBZBGVRLHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HKOCl-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.